

Selectivity profile of ML-109 against other glycoprotein hormone receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML-109

Cat. No.: B3088775

[Get Quote](#)

Selectivity Profile of ML-109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **ML-109**, a small-molecule agonist of the Thyroid Stimulating Hormone Receptor (TSHR). The document details its activity at the primary target receptor in comparison to other closely related glycoprotein hormone receptors, namely the Follicle-Stimulating Hormone Receptor (FSHR) and the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). This guide is intended to provide researchers, scientists, and drug development professionals with the critical data and methodologies required to evaluate and utilize **ML-109** in preclinical research.

Executive Summary

ML-109 is a potent and highly selective agonist for the human Thyroid Stimulating Hormone Receptor (TSHR)[1][2][3][4][5]. It demonstrates full agonist activity at the TSHR with a half-maximal effective concentration (EC50) in the nanomolar range. Crucially for its potential as a research tool and therapeutic lead, **ML-109** exhibits negligible activity at the homologous glycoprotein hormone receptors, FSHR and LHCGR, highlighting its exceptional selectivity. This selectivity is critical for eliciting specific physiological responses mediated by the TSHR without off-target effects on reproductive functions governed by FSHR and LHCGR.

Quantitative Selectivity Profile

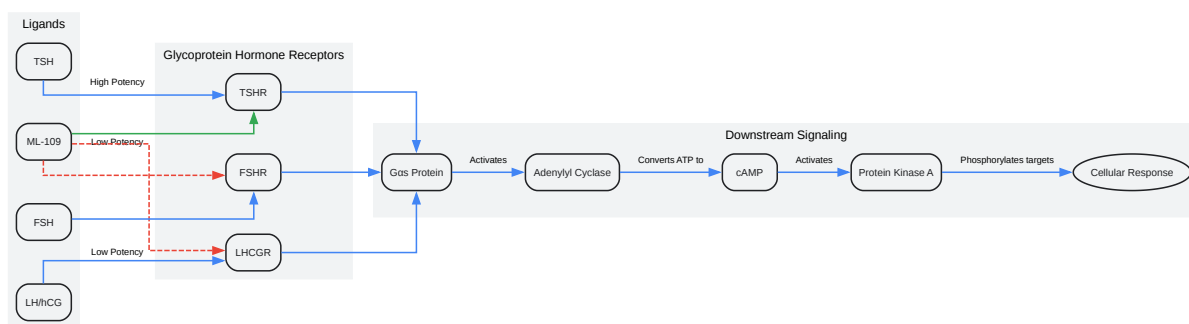
The selectivity of **ML-109** has been quantified through in vitro functional assays that measure the dose-dependent activation of the TSHR, FSHR, and LHCGR. The potency of **ML-109** is summarized in the table below.

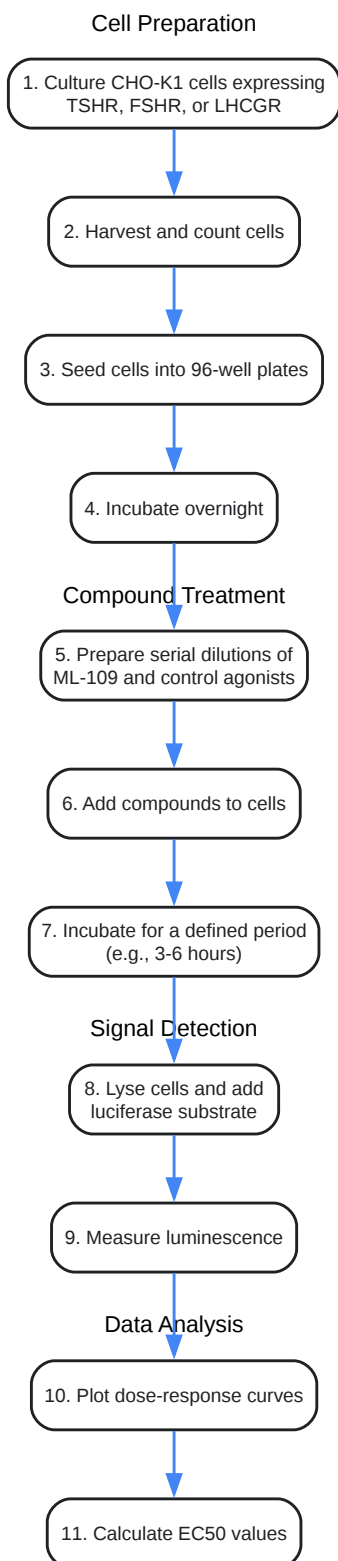
Receptor	Ligand	EC50 (nM)	Selectivity over TSHR
TSHR	ML-109	40	-
FSHR	ML-109	>100,000	>2500-fold
LHCGR	ML-109	>100,000	>2500-fold

Table 1: Potency and Selectivity of ML-109. EC50 values represent the concentration of ML-109 required to elicit a half-maximal response in functional assays. The data demonstrates the high potency of ML-109 for the TSHR and its significantly lower potency for FSHR and LHCGR.

Signaling Pathway

The TSHR, FSHR, and LHCGR are all G-protein coupled receptors (GPCRs) that primarily couple to the G α s signaling pathway. Upon agonist binding, these receptors activate adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. The selectivity of **ML-109** ensures that this signaling cascade is initiated only in cells expressing TSHR.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ML-109 (ML109) | TSHR agonist | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thyrotropin Receptor (TSHR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- To cite this document: BenchChem. [Selectivity profile of ML-109 against other glycoprotein hormone receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3088775#selectivity-profile-of-ml-109-against-other-glycoprotein-hormone-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com